2-Methylethylbuphedrone hydrochloride
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Overview
Description
2-Methylethylbuphedrone hydrochloride is a chemical compound with the molecular formula C13H19NO.ClH and a molecular weight of 241.76 g/mol . It is a derivative of buphedrone, a stimulant belonging to the cathinone class. This compound is known for its psychoactive properties and is often used in scientific research to study its effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylethylbuphedrone hydrochloride typically involves the reaction of 2-methylphenylacetone with ethylamine under controlled conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product . The reaction mixture is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methylethylbuphedrone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines.
Substitution: Substituted derivatives.
Scientific Research Applications
2-Methylethylbuphedrone hydrochloride is widely used in scientific research for its psychoactive properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-Methylethylbuphedrone hydrochloride involves its interaction with the central nervous system. The compound acts as a dopamine and norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and stimulation of the central nervous system . The compound also interacts with serotonin receptors, contributing to its psychoactive effects .
Comparison with Similar Compounds
2-Methylethylbuphedrone hydrochloride is similar to other cathinone derivatives such as:
- Methcathinone
- Mephedrone
- Buphedrone
- Ethylone
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern and its unique pharmacological profile. The presence of the 2-methyl group on the phenyl ring and the ethylamine side chain contribute to its distinct chemical and biological properties .
Properties
CAS No. |
18267-89-5 |
---|---|
Molecular Formula |
C13H20ClNO |
Molecular Weight |
241.76 g/mol |
IUPAC Name |
2-(ethylamino)-1-(2-methylphenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-4-12(14-5-2)13(15)11-9-7-6-8-10(11)3;/h6-9,12,14H,4-5H2,1-3H3;1H |
InChI Key |
FDQFFMSSBSMXKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1C)NCC.Cl |
Origin of Product |
United States |
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